REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[CH3:6]/[C:7](=[CH:10]\[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)/[CH2:8][OH:9].BrCBr.C([Mg]Cl)(C)(C)C.[Cl-].[NH4+]>C(OCC)C>[CH3:6][C:7]1([CH2:8][OH:9])[CH2:1][CH:10]1[C:11]1[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=1 |f:4.5|
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Name
|
|
Quantity
|
33.2 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
8.61 g
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Type
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reactant
|
Smiles
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C/C(/CO)=C\C1=CC=C(C=C1)C
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
|
46.6 g
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Type
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reactant
|
Smiles
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BrCBr
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Name
|
t-butyl magnesium chloride
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Quantity
|
133 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)[Mg]Cl
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Name
|
|
Quantity
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300 mL
|
Type
|
reactant
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Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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It was then cooled into an ice-water bath
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Type
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TEMPERATURE
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Details
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After warming to room temperature
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Type
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STIRRING
|
Details
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the mixture shaken vigorously
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Type
|
WASH
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Details
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The organic phase was washed with water (600 ml) and brine (300 ml)
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Type
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EXTRACTION
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Details
|
Each aqueous phase was re-extracted with diethyl ether (300 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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Combined extracts were dried over solid anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
The product was purified by column chromatography on silica gel (heptane/ethyl acetate 5:1 to 2:1)
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Type
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DISTILLATION
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Details
|
followed by bulb-to-bulb distillation (120° C./1 mbar)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1)C1=CC=C(C=C1)C)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |